Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)-
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Overview
Description
1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring system attached to a phenylpiperazine moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline typically involves the reaction of isoquinoline derivatives with phenylpiperazine. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .
Industrial Production Methods
Industrial production of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted isoquinoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: Studied for its antidepressant-like effects.
Uniqueness
1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
126921-46-8 |
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Molecular Formula |
C21H23N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]isoquinoline |
InChI |
InChI=1S/C21H23N3/c1-2-7-19(8-3-1)24-16-14-23(15-17-24)13-11-21-20-9-5-4-6-18(20)10-12-22-21/h1-10,12H,11,13-17H2 |
InChI Key |
AJAAZIPDXVNTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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